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Compound of Interest

Compound Name: 1-(3,5-Difluorophenyl)ethanamine

Cat. No.: B1304899 Get Quote

Introduction

(S)-1-(3,5-Difluorophenyl)ethanamine is a chiral amine of significant interest in

pharmaceutical research and development due to its presence as a key structural motif in

various biologically active molecules. A thorough understanding of its spectroscopic

characteristics is paramount for its identification, purity assessment, and structural elucidation

during synthesis and analysis. This technical guide provides a detailed overview of the

predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for (S)-1-(3,5-Difluorophenyl)ethanamine, alongside comprehensive experimental

protocols for acquiring such data. This document is intended for researchers, scientists, and

drug development professionals requiring a reference for the analytical characterization of this

compound.

Chemical Structure
Chemical Formula: C₈H₉F₂N Molecular Weight: 157.16 g/mol CAS Number: 444643-16-7

Predicted Spectroscopic Data
Due to the limited availability of publicly accessible experimental spectra for (S)-1-(3,5-
Difluorophenyl)ethanamine, the following tables summarize the predicted spectroscopic data.

These predictions are based on established principles of spectroscopy and analysis of

structurally similar compounds.
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Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.00 - 6.80 m 3H Ar-H

~4.20 q 1H CH-NH₂

~1.80 br s 2H NH₂

~1.40 d 3H CH₃

Predicted in CDCl₃ at 400 MHz. q = quartet, d = doublet, m = multiplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm) Assignment

~163 (dd, J ≈ 245, 15 Hz) C-F

~148 (t, J ≈ 10 Hz) C-CH

~110 (dd, J ≈ 25, 5 Hz) C-H (ortho)

~102 (t, J ≈ 25 Hz) C-H (para)

~50 CH-NH₂

~25 CH₃

Predicted in CDCl₃ at 100 MHz. dd = doublet of doublets, t = triplet

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3380 - 3300 Medium, Sharp
N-H stretch (asymmetric and

symmetric)

3100 - 3000 Medium Aromatic C-H stretch

2980 - 2850 Medium Aliphatic C-H stretch

1620 - 1580 Strong C=C aromatic ring stretch

1600 - 1550 Medium N-H bend (scissoring)

1300 - 1100 Strong C-F stretch

1150 - 1000 Strong C-N stretch

850 - 800 Strong
Aromatic C-H out-of-plane

bend

Predicted as a neat liquid film.

Table 4: Predicted Mass Spectrometry (EI) Data
m/z Relative Intensity (%) Assignment

157 40 [M]⁺ (Molecular Ion)

142 100 [M - CH₃]⁺ (Base Peak)

124 15 [M - CH₃ - H₂O]⁺ or [C₇H₄F₂]⁺

114 20 [C₆H₃F₂N]⁺

95 10 [C₆H₄F]⁺

Predicted via Electron Ionization (EI).

Experimental Protocols
The following sections detail the standard operating procedures for acquiring the spectroscopic

data presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

400 MHz (or higher) NMR Spectrometer

Materials:

(S)-1-(3,5-Difluorophenyl)ethanamine (approx. 5-10 mg for ¹H, 20-30 mg for ¹³C)

Deuterated chloroform (CDCl₃)

NMR tubes (5 mm)

Tetramethylsilane (TMS) as an internal standard (0.03% v/v in CDCl₃)

Procedure:

Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃ containing

TMS in an NMR tube.

Cap the NMR tube and gently invert to ensure complete dissolution.

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of

scans should be averaged to achieve an adequate signal-to-noise ratio.

Acquire the ¹³C NMR spectrum using proton decoupling. A longer acquisition time and a

greater number of scans will be necessary compared to the ¹H spectrum due to the low

natural abundance of ¹³C.

Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation,

phase correction, and baseline correction.
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Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and

multiplicities for all signals.

Determine the chemical shifts of all signals in the ¹³C NMR spectrum.

Sample Preparation

Data Acquisition

Data Processing

Weigh Sample Dissolve in CDCl3 with TMS Transfer to NMR Tube Insert into Spectrometer Tune and Shim

Acquire 1H Spectrum

Acquire 13C Spectrum

Fourier Transform Phase and Baseline Correction Reference to TMS Analyze Spectra

Click to download full resolution via product page

NMR Experimental Workflow

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation:

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR)

accessory.

Materials:

(S)-1-(3,5-Difluorophenyl)ethanamine (1-2 drops)

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes
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Procedure:

Record a background spectrum of the clean, empty ATR crystal.

Place a small drop of the liquid sample directly onto the center of the ATR crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The spectrometer software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

After the measurement, clean the ATR crystal thoroughly with a lint-free wipe soaked in an

appropriate solvent and allow it to dry completely.

Identify the characteristic absorption bands and assign them to the corresponding functional

groups.

Record Background Spectrum Apply Sample to ATR Crystal Acquire Sample Spectrum Process Spectrum (Ratio to Background)

Clean ATR Crystal

Analyze Spectrum

Click to download full resolution via product page

FTIR-ATR Experimental Workflow

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Materials:
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(S)-1-(3,5-Difluorophenyl)ethanamine

Volatile solvent (e.g., dichloromethane or methanol) for sample dilution.

Procedure:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent.

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

The sample is vaporized in the heated injection port and separated on the GC column. A

typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a

higher temperature (e.g., 250 °C) to ensure elution of the compound.

As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer.

In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV),

causing ionization and fragmentation.

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio

(m/z).

A mass spectrum is generated by plotting the relative abundance of the ions versus their m/z

values.

Identify the molecular ion peak and the major fragment ions. Propose fragmentation

pathways consistent with the observed spectrum.

Sample Preparation GC Separation MS Analysis

Dilute Sample Inject into GC Vaporization and Separation Electron Ionization Mass Analysis Detection Data Analysis

Click to download full resolution via product page
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GC-MS Experimental Workflow

Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data

for (S)-1-(3,5-Difluorophenyl)ethanamine and detailed protocols for their experimental

acquisition. The provided tables and workflows serve as a valuable resource for the analytical

characterization of this important chiral building block in a research and development setting.

While the presented data is predicted, it offers a strong foundation for the interpretation of

experimentally obtained spectra.

To cite this document: BenchChem. [Spectroscopic Profile of (S)-1-(3,5-
Difluorophenyl)ethanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1304899#s-1-3-5-difluorophenyl-ethanamine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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